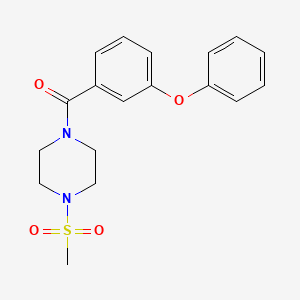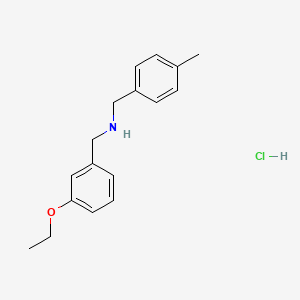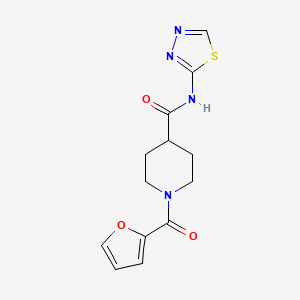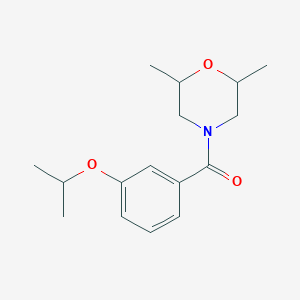
N-(5-chloro-2,4-dimethoxyphenyl)-N'-propylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2,4-dimethoxyphenyl)-N'-propylurea, also known as CDPU, is a chemical compound that has been widely used in scientific research due to its unique properties. CDPU is a urea derivative that has been synthesized through a number of methods, each with varying degrees of success.
Applications De Recherche Scientifique
N-(5-chloro-2,4-dimethoxyphenyl)-N'-propylurea has been used in a variety of scientific research applications, including its use as a selective inhibitor of protein kinase C (PKC). PKC is an important enzyme that plays a role in a number of cellular processes, including cell growth, differentiation, and apoptosis. This compound has been shown to selectively inhibit PKC, making it a useful tool for studying the role of PKC in cellular processes.
Mécanisme D'action
N-(5-chloro-2,4-dimethoxyphenyl)-N'-propylurea acts as a competitive inhibitor of PKC, binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, thereby inhibiting its activity. This compound has been shown to be selective for PKC, with little to no effect on other kinases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of PKC activity, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a number of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-chloro-2,4-dimethoxyphenyl)-N'-propylurea is its selectivity for PKC, making it a useful tool for studying the role of PKC in cellular processes. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for N-(5-chloro-2,4-dimethoxyphenyl)-N'-propylurea research, including the development of more potent analogs, the investigation of its potential therapeutic applications, and the study of its effects on other cellular processes. Additionally, the development of new synthesis methods may allow for the production of this compound in larger quantities, making it more widely available for research purposes.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research due to its selective inhibition of PKC. This compound has a number of potential applications in the study of cellular processes and the development of new therapeutic agents. While this compound has some limitations, its unique properties make it a valuable tool for researchers in a variety of fields.
Méthodes De Synthèse
There have been several methods used to synthesize N-(5-chloro-2,4-dimethoxyphenyl)-N'-propylurea, including the reaction of 5-chloro-2,4-dimethoxybenzene with propylisocyanate, the reaction of 5-chloro-2,4-dimethoxybenzene with propylamine, and the reaction of 5-chloro-2,4-dimethoxybenzene with propylisocyanate and sodium hydroxide. The most successful method has been the reaction of 5-chloro-2,4-dimethoxybenzene with propylisocyanate, which has resulted in the highest yield of this compound.
Propriétés
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3/c1-4-5-14-12(16)15-9-6-8(13)10(17-2)7-11(9)18-3/h6-7H,4-5H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBDRZJXLIBHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC(=C(C=C1OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-{4-[(2-tert-butylpyrimidin-5-yl)methyl]morpholin-2-yl}ethyl)acetamide](/img/structure/B5335356.png)
![N-(3,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5335369.png)

![7-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5335387.png)
![3-{[(2-ethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5335395.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-N'-phenylurea](/img/structure/B5335398.png)
![5-chloro-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5335400.png)

![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B5335410.png)
![2-[5-(4-sec-butoxy-3-chloro-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5335416.png)
![N-[1-(2-hydroxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5335423.png)
![(3aR*,7aS*)-2-{2-[(2-methylpyrimidin-4-yl)oxy]hex-5-en-1-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5335430.png)


